

An In-depth Technical Guide to MK-8153: A Novel ROMK Inhibitor

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **MK-8153**, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ROMK inhibitors as a novel class of diuretics.

Chemical Structure and Properties

MK-8153 is a complex small molecule with the chemical formula C24H28N2O6 and a molecular weight of 440.49 g/mol .[1] Its structure is characterized by a spirocyclic lactam core.

Chemical Identifiers:

- CAS Number: 1548286-45-8[1]
- SMILES: CC1=C(C=CC2=C1COC2=O)--INVALID-LINK--CN1CCC2(CCN(C3COC(=O)C=3C)C2=O)CC1[1]
- InChl: InChl=1S/C24H28N2O6/c1-14-16(3-4-17-18(14)12-31-22(17)29)20(27)11-25-8-5-24(6-9-25)7-10-26(23(24)30)19-13-32-21(28)15(19)2/h3-4,20,27H,5-13H2,1-2H3/t20-/m0/s1[1]

Physicochemical Properties



A summary of the key physicochemical and pharmacological properties of **MK-8153** is presented in the table below.

| Property | Value | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C24H28N2O6 | [1] |
| Molecular Weight | 440.49 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| IC50 (ROMK EP) | 5 nM | [2] |
| IC50 (hERG EP) | 34 μΜ | [2] |

Mechanism of Action and Signaling Pathway

MK-8153 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[2] The ROMK channel is an ATP-dependent potassium channel that plays a crucial role in potassium homeostasis in the kidney.[3] It is primarily located in the apical membrane of the thick ascending limb of Henle's loop (TAL) and the cortical collecting duct (CCD).[3][4]

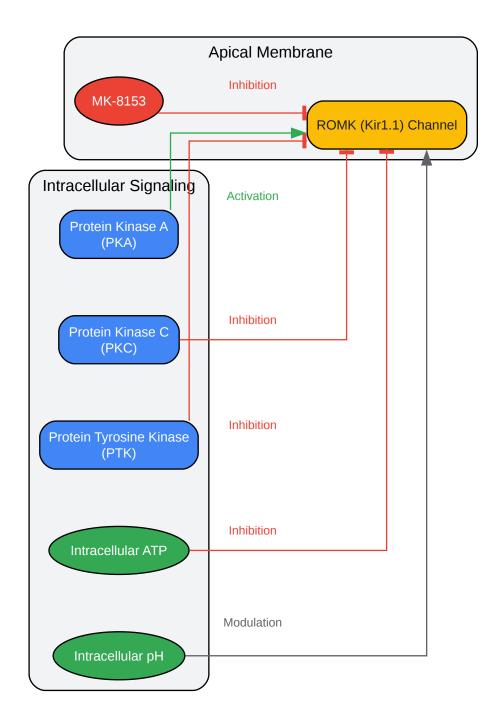
In the TAL, ROMK facilitates potassium recycling, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2), a key transporter for salt reabsorption. In the CCD, ROMK is the primary channel for potassium secretion into the urine.[4]

By inhibiting the ROMK channel, **MK-8153** disrupts these processes, leading to a diuretic and natriuretic effect. This mechanism of action suggests that **MK-8153** may have advantages over traditional diuretics by potentially causing less potassium wasting (kaliuresis).

ROMK Channel Signaling Pathway

The activity of the ROMK channel is regulated by various intracellular signaling pathways. The following diagram illustrates the key regulatory inputs to the ROMK channel and the inhibitory effect of **MK-8153**.





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Caption: Regulatory pathways of the ROMK channel and the inhibitory action of MK-8153.

Experimental Protocols

The following sections describe representative experimental protocols for the characterization of ROMK inhibitors like **MK-8153**. These are based on standard methodologies in the field and



may not reflect the exact protocols used in the discovery of **MK-8153** due to the limited availability of detailed published methods.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the inhibitory effect of a compound on ROMK channels expressed in a mammalian cell line.

Objective: To determine the IC50 of MK-8153 on ROMK channels.

Materials:

- HEK293 cells stably expressing the human ROMK (Kir1.1) channel.
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries for pipette fabrication.
- Cell culture reagents.
- Extracellular (bath) solution: 140 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4 with KOH.
- Intracellular (pipette) solution: 140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH
 7.2 with KOH.
- MK-8153 stock solution in DMSO.

Procedure:

- Culture HEK293-ROMK cells to 50-70% confluency on glass coverslips.
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
- Pull patch pipettes with a resistance of 2-5 M Ω when filled with intracellular solution.
- Establish a giga-ohm seal between the patch pipette and a single cell.

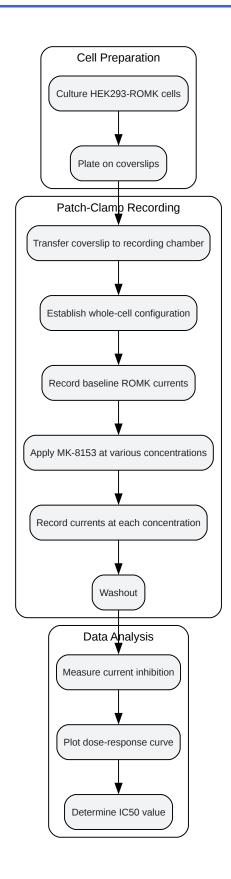
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- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit ROMK currents.
- Record baseline currents.
- Perfuse the cell with increasing concentrations of MK-8153 in the extracellular solution.
- Record currents at each concentration after steady-state inhibition is reached.
- Wash out the compound to assess reversibility.
- Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.





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Caption: Workflow for determining the in vitro potency of **MK-8153** using whole-cell patch-clamp.

In Vivo Diuretic Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol describes a method to assess the diuretic, natriuretic, and blood pressurelowering effects of an orally administered compound in a hypertensive rat model.

Objective: To evaluate the in vivo efficacy of MK-8153.

Materials:

- Male Spontaneously Hypertensive Rats (SHRs), age-matched.
- Metabolic cages for urine and feces collection.
- Tail-cuff system for blood pressure measurement.
- · Oral gavage needles.
- Vehicle (e.g., 0.5% methylcellulose in water).
- MK-8153 formulation.
- Flame photometer for electrolyte analysis.

Procedure:

- Acclimate SHRs to individual metabolic cages for at least 3 days.
- Measure baseline 24-hour urine volume, food and water intake, and systolic blood pressure for 2-3 days.
- Randomly assign rats to vehicle control and MK-8153 treatment groups.
- Administer MK-8153 or vehicle orally (p.o.) once daily for a specified period (e.g., 3 days).

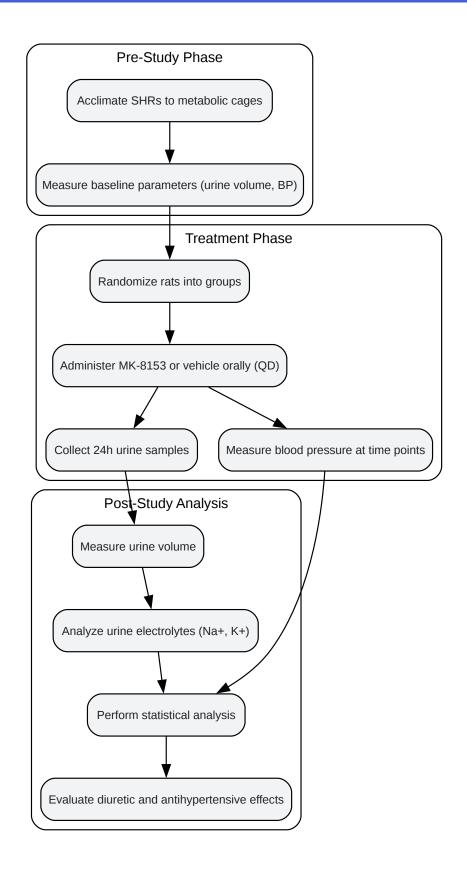
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- Measure systolic blood pressure at set time points post-dose (e.g., 4, 8, and 24 hours).
- · Collect urine over 24-hour intervals.
- Measure the total urine volume for each rat.
- Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.
- Calculate total Na+ and K+ excretion.
- At the end of the study, collect terminal blood samples for pharmacokinetic analysis if required.
- Statistically analyze the differences in urine volume, electrolyte excretion, and blood pressure between the treatment and control groups.





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Caption: Workflow for the in vivo evaluation of MK-8153's diuretic and antihypertensive effects.



Pharmacokinetic Properties

Pharmacokinetic studies of **MK-8153** have been conducted in several preclinical species. A summary of key parameters is provided below.

| Species | Dose (mg/kg, p.o.) | T1/2 (h) | Bioavailability (%) | CLp (mL/min/kg) |
|---------------|-----------------------|----------|------------------------|--------------------|
| Rat | 2 | 3.6 | 53 | 29.4 |
| Dog | 2 | 9.1 | ~100 | 8.7 |
| Rhesus Monkey | 2 | 3.3 | 3.4 | 58.3 |
| Data sourced | | | | |

from[1]

Conclusion

MK-8153 is a potent and selective inhibitor of the ROMK potassium channel with a promising preclinical profile as a novel diuretic. Its mechanism of action offers the potential for effective blood pressure reduction and diuresis with a reduced risk of potassium imbalance compared to existing diuretic classes. The data presented in this technical guide provide a foundation for further research and development of **MK-8153** and other ROMK inhibitors for the treatment of hypertension and heart failure.

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